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L-Dihydroorotic Acid-D3

Cat. No.: B12295020
M. Wt: 161.13 g/mol
InChI Key: UFIVEPVSAGBUSI-RBXBQAPRSA-N
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Description

Overview of De Novo Pyrimidine (B1678525) Biosynthesis Pathways

The de novo synthesis of pyrimidines is an essential metabolic pathway that constructs pyrimidine nucleotides from simpler precursor molecules. This process is vital for all living organisms, as pyrimidines are fundamental components of nucleic acids (DNA and RNA), as well as being involved in the synthesis of phospholipids, glycoproteins, and glycogen. ontosight.ai

The pathway begins with the synthesis of carbamoyl (B1232498) phosphate (B84403), which then reacts with aspartate to form carbamoyl aspartate. This molecule undergoes cyclization to form dihydroorotate (B8406146). In the subsequent step, the enzyme dihydroorotate dehydrogenase (DHODH) catalyzes the oxidation of dihydroorotate to orotate. medchemexpress.com Orotate is then converted to orotidine-5'-monophosphate (OMP), which is subsequently decarboxylated to form uridine (B1682114) monophosphate (UMP). UMP serves as the precursor for the synthesis of other pyrimidine nucleotides, including cytidine (B196190) triphosphate (CTP) and thymidine (B127349) triphosphate (TTP).

Position of L-Dihydroorotic Acid as a Central Metabolic Intermediate in Pyrimidine Metabolism

L-Dihydroorotic acid holds a pivotal position as a metabolic intermediate in the de novo pyrimidine biosynthesis pathway. ontosight.aimedchemexpress.compubcompare.ai It is the product of the third enzymatic step, catalyzed by dihydroorotase, and the direct substrate for the fourth enzyme, dihydroorotate dehydrogenase (DHODH). foodb.casigmaaldrich.cnscientificlabs.co.uk The conversion of L-dihydroorotic acid to orotic acid by DHODH is a critical, rate-limiting step in pyrimidine synthesis. medchemexpress.comresearchgate.net

The central role of L-dihydroorotic acid makes it a key indicator of the flux through the pyrimidine pathway. sigmaaldrich.cnscientificlabs.co.ukchemicalbook.com Dysregulation of this pathway has been implicated in various diseases, including cancer and autoimmune disorders. ontosight.aimedchemexpress.com Therefore, monitoring the levels of L-dihydroorotic acid can provide valuable information about the metabolic state of cells and tissues.

Academic Significance of Stable Isotope Labeled Compounds, specifically L-Dihydroorotic Acid-D3, in Contemporary Metabolic Research

Stable isotope labeling has become an indispensable tool in modern metabolic research, enabling scientists to trace the fate of molecules through complex biochemical pathways. epa.govacs.org this compound is a stable isotope-labeled version of L-dihydroorotic acid where three hydrogen atoms have been replaced with deuterium (B1214612), a heavier isotope of hydrogen. clearsynth.com

The key advantage of using this compound is that it is chemically identical to its unlabeled counterpart but can be distinguished by its higher mass using techniques like mass spectrometry. acs.orgnih.govnih.gov This allows researchers to introduce the labeled compound into a biological system and track its conversion into downstream metabolites of the pyrimidine pathway.

This approach, known as metabolic flux analysis, provides quantitative data on the rates of metabolic reactions. It has been instrumental in:

Elucidating the intricate details of metabolic pathways. acs.org

Identifying bottlenecks and regulatory points in metabolism.

Understanding how metabolic pathways are altered in disease states. nih.gov

Investigating the mechanism of action of drugs that target metabolic enzymes. nih.govnih.gov

Specifically, this compound has been used to study the activity of DHODH, a key target for the development of drugs to treat cancer and autoimmune diseases. nih.govnih.gov By measuring the rate of conversion of this compound to its downstream products, researchers can assess the efficacy of DHODH inhibitors.

Interactive Data Table: Properties of L-Dihydroorotic Acid

PropertyValueSource
Molecular Formula C5H6N2O4 nih.gov
Molecular Weight 158.11 g/mol nih.gov
CAS Number 5988-19-2 nih.gov
Melting Point 254-255 °C (decomposes) scientificlabs.co.ukchemicalbook.com
Appearance Solid basys2.ca

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C5H3D3N2O4 clearsynth.com
Molecular Weight 161.13 g/mol clearsynth.com
CAS Number 300577-17-7 clearsynth.com
Synonyms (S)-2,6-dioxohexahydropyrimidine-4-carboxylic acid-4,5,5-d3 clearsynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O4 B12295020 L-Dihydroorotic Acid-D3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6N2O4

Molecular Weight

161.13 g/mol

IUPAC Name

(4S)-4,5,5-trideuterio-2,6-dioxo-1,3-diazinane-4-carboxylic acid

InChI

InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11)/t2-/m0/s1/i1D2,2D

InChI Key

UFIVEPVSAGBUSI-RBXBQAPRSA-N

Isomeric SMILES

[2H][C@]1(C(C(=O)NC(=O)N1)([2H])[2H])C(=O)O

Canonical SMILES

C1C(NC(=O)NC1=O)C(=O)O

Origin of Product

United States

Enzymology of L Dihydroorotic Acid Interconversions

Dihydroorotate (B8406146) Dehydrogenase (DHODH): Catalytic Mechanisms and Structural Biology

Dihydroorotate dehydrogenase (DHODH) is a flavoprotein that catalyzes the fourth and only redox step in the de novo pyrimidine (B1678525) biosynthesis pathway: the oxidation of L-dihydroorotate to orotate. wikipedia.orgacs.org This reaction is crucial for the production of uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides. researchgate.net

The oxidation of L-dihydroorotate to orotic acid by DHODH involves the transfer of electrons from dihydroorotate to a flavin mononucleotide (FMN) cofactor, followed by the reoxidation of the FMN. rsc.org The specific mechanism of dehydrogenation differs between the two main classes of DHODH. wikipedia.org Class 1 DHODHs, found in bacteria, follow a concerted mechanism where two C-H bonds of dihydroorotic acid are broken simultaneously. wikipedia.org In contrast, Class 2 DHODHs, which include the human enzyme, utilize a stepwise mechanism. wikipedia.orgrsc.org This stepwise process involves the initial abstraction of a proton from the C5 position of dihydroorotate by a catalytic serine residue (Ser215 in human DHODH), followed by the transfer of a hydride from the C6 position to the N5 of FMN. rsc.org

DHODH enzymes are broadly categorized into two classes based on their sequence, structure, and subcellular localization. wikipedia.orgacs.org

Class 1 DHODHs are cytosolic enzymes found in bacteria and some yeasts. wikipedia.orgebi.ac.uk They can be further subdivided into two subclasses:

Class 1A enzymes form heterotetramers and use NAD+ as the electron acceptor. These enzymes contain an iron-sulfur cluster and a flavin adenine dinucleotide (FAD) in an additional subunit. wikipedia.org

Class 1B enzymes are homodimers that use fumarate as the electron acceptor. wikipedia.org

Class 2 DHODHs are monomeric, membrane-associated proteins found in higher eukaryotes, including humans. wikipedia.orgcreative-biostructure.com These enzymes are dependent on flavin mononucleotide (FMN) as a cofactor and utilize ubiquinone (Coenzyme Q) as their physiological electron acceptor. wikipedia.orgcreative-biostructure.com

DHODH Classification Subcellular Location Oligomeric State Electron Acceptor Additional Cofactors Catalytic Residue
Class 1A CytosolicHeterotetramerNAD+FAD, Iron-Sulfur ClusterCysteine
Class 1B CytosolicHomodimerFumarateNoneCysteine
Class 2 Mitochondrial Inner MembraneMonomerUbiquinone (CoQ)FMNSerine

In eukaryotes, Class 2 DHODH is uniquely located on the outer surface of the inner mitochondrial membrane, where it is an integral membrane protein. wikipedia.orgnih.gov This localization is facilitated by an N-terminal bipartite signal sequence, which includes a mitochondrial targeting sequence and a hydrophobic transmembrane segment essential for its insertion into the inner mitochondrial membrane. wikipedia.orgnih.gov Its strategic position allows for the direct coupling of pyrimidine biosynthesis to the mitochondrial respiratory chain. wikipedia.org The electrons from the oxidation of dihydroorotate are passed to FMN and then to the ubiquinone pool, which is a key component of the electron transport chain. creative-biostructure.comhmdb.ca This functional link connects pyrimidine synthesis with cellular bioenergetics. wikipedia.org

The activity of DHODH can be measured in vitro using various assays. A common method is a colorimetric assay that monitors the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP). pubcompare.ainih.gov In this assay, the reaction mixture typically includes the DHODH enzyme, its substrate dihydroorotate, a ubiquinone analog like decylubiquinone, and DCIP. pubcompare.ai The reduction of DCIP by electrons from the DHODH-catalyzed reaction leads to a decrease in absorbance at a specific wavelength (e.g., 600 nm), which can be measured spectrophotometrically to determine the enzyme's activity. pubcompare.ai Another approach involves a fluorescence-based assay where the product, orotic acid, is chemically converted into a fluorescent compound. researchgate.net These assays are crucial for kinetic characterization of the enzyme and for screening potential inhibitors. pubcompare.aimdpi.com

The three-dimensional structures of DHODH from various species have been extensively studied, primarily through X-ray crystallography. creative-biostructure.comresearchgate.netnih.gov Human DHODH consists of two main domains: a C-terminal α/β-barrel domain that houses the active site and the FMN binding site, and an N-terminal α-helical domain. creative-biostructure.comresearchgate.netacs.org The N-terminal domain forms a tunnel-like opening that leads to the active site. creative-biostructure.comresearchgate.net This tunnel is the binding site for ubiquinone and also for numerous DHODH inhibitors. creative-biostructure.comaacrjournals.org Structural studies of DHODH in complex with inhibitors like brequinar and leflunomide have provided significant insights into the enzyme's mechanism and have been instrumental in the development of therapeutic agents for autoimmune diseases and cancer. researchgate.netnih.gov These studies reveal that inhibitors typically bind within the ubiquinone binding channel, acting as competitive inhibitors. aacrjournals.org

Dihydroorotase (DHOase): Reversible Hydrolysis and Enzyme Characteristics

Dihydroorotase (EC 3.5.2.3) catalyzes the third step in de novo pyrimidine biosynthesis, the reversible cyclization of N-carbamoyl-L-aspartate to form L-dihydroorotate. researchgate.netebi.ac.ukwikipedia.org This reaction involves the intramolecular condensation of a carbamoyl (B1232498) group with an amino group, resulting in the formation of the pyrimidine ring.

DHOase is a metalloenzyme that utilizes a binuclear zinc center for its catalytic activity. researchgate.netebi.ac.uknih.gov The hydrolysis of L-dihydroorotate back to N-carbamoyl-L-aspartate proceeds via a mechanism where a hydroxide ion, bridged between the two zinc ions, acts as a nucleophile. ebi.ac.uknih.gov This hydroxide attacks the carbonyl carbon of the substrate. ebi.ac.uk An aspartate residue (Asp-250) is thought to act as a general base, facilitating the deprotonation of the attacking hydroxide, and subsequently as a general acid to protonate the amide leaving group. researchgate.netnih.gov The binding of the substrate is stabilized by electrostatic interactions with several conserved residues in the active site. researchgate.nettamu.edu

Similar to DHODH, DHOases are classified into two main classes based on sequence comparisons. ebi.ac.uk Class I enzymes are found in higher organisms and are often part of large, multifunctional proteins, such as the CAD protein in mammals, which also contains carbamoyl phosphate (B84403) synthetase and aspartate transcarbamoylase activities. ebi.ac.uk Class II enzymes are monofunctional proteins found in organisms like bacteria and yeast. ebi.ac.uk Despite the lower sequence homology between the two classes, both employ the same catalytic mechanism involving a binuclear zinc center. ebi.ac.uk

Mechanistic Analysis of L-Dihydroorotic Acid Formation from N-Carbamoyl-L-Aspartate

The formation of L-dihydroorotic acid from N-carbamoyl-L-aspartate is a reversible cyclization reaction catalyzed by dihydroorotase (EC 3.5.2.3) ebi.ac.ukresearchgate.netnih.govnih.gov. This reaction represents the third step in the de novo pyrimidine biosynthesis pathway researchgate.netresearchgate.netnih.gov. The mechanism is a metal-dependent intramolecular condensation.

The direction of the reaction is notably pH-dependent. The biosynthetic cyclization of N-carbamoyl-L-aspartate to form L-dihydroorotic acid is favored at a lower pH (around 6.0), while the reverse hydrolytic reaction is favored at a higher pH (around 8.2) researchgate.netnih.gov. The proposed chemical mechanism involves a binuclear zinc center within the enzyme's active site that facilitates the catalysis ebi.ac.uk. In the formation of L-dihydroorotic acid, a water molecule coordinated to the zinc ions is displaced by the substrate, N-carbamoyl-L-aspartate. The enzyme then facilitates the intramolecular nucleophilic attack of the amide nitrogen on the carbonyl carbon of the aspartate moiety, leading to the formation of the six-membered dihydroorotate ring and the release of a water molecule nih.gov.

Metalloenzyme Properties and Active Site Residues Critical for Catalysis

Dihydroorotase is a zinc-containing metalloenzyme nih.govnih.govnih.govmdpi.com. Structural and functional studies have revealed the presence of a binuclear zinc center in the active site of many dihydroorotases, which is crucial for their catalytic activity ebi.ac.ukrcsb.org. These two zinc ions are bridged by a carboxylated lysine residue and a water molecule or hydroxide ion nih.govrcsb.org.

Several amino acid residues are critical for the catalytic function of dihydroorotase. These residues are involved in coordinating the zinc ions, substrate binding, and facilitating the chemical reaction. Key active site residues include histidine and aspartate mdpi.com. Histidine residues, along with a carboxylated lysine, are involved in ligating the two zinc ions ebi.ac.ukrcsb.org. An aspartate residue (Asp-250 in E. coli DHOase) is proposed to act as a general acid-base catalyst, shuttling a proton during the reaction ebi.ac.uknih.gov. Mutations in these critical residues have been shown to significantly impair or abolish enzymatic activity, highlighting their importance in catalysis nih.gov.

ResidueRole in CatalysisReferences
His16, His18, His139, His177Coordination of the binuclear zinc center. ebi.ac.ukrcsb.org
Lys102 (carboxylated)Acts as a bridging ligand between the two zinc ions. nih.govrcsb.org
Asp250Functions as a general acid-base catalyst, proton shuttle. ebi.ac.uknih.gov
Arg20, Asn44, His254Involved in binding the carboxylate group of the substrate. researchgate.netnih.gov

Investigation of Substrate Binding Sites and Product Release

Crystallographic studies have provided significant insights into the binding of the substrate, N-carbamoyl-L-aspartate, and the release of the product, L-dihydroorotic acid. The binding of the substrate and product occurs at distinct sites within the enzyme's active site researchgate.netnih.gov. The exocyclic α-carboxylate group of the substrate is crucial for recognition and is anchored in the active site through electrostatic interactions with specific residues such as Arg-20, Asn-44, and His-254 in E. coli DHOase researchgate.netnih.gov.

A key feature of dihydroorotase is a flexible active site loop that undergoes significant conformational changes during the catalytic cycle nih.govresearchgate.net. This loop is often in an "open" or "loop-out" conformation in the absence of the substrate. Upon substrate binding, the loop closes over the active site in a "loop-in" conformation, creating a protected environment that facilitates the chemical reaction and stabilizes the transition state nih.gov. Following the formation of L-dihydroorotic acid, the loop is thought to reopen, allowing for the release of the product nih.gov. This dynamic "open-close" mechanism is integral to the enzyme's function nih.gov.

Broader Enzymatic Interactions of L-Dihydroorotic Acid in Pyrimidine Salvage and Other Metabolic Branches

While L-dihydroorotic acid is primarily an intermediate in the de novo pyrimidine synthesis pathway, this pathway is metabolically interconnected with the pyrimidine salvage pathway nih.govresearchgate.net. The salvage pathway recycles pyrimidine bases and nucleosides from the breakdown of nucleic acids nih.gov. Cells can utilize both pathways to maintain a sufficient pool of pyrimidine nucleotides for various cellular processes nih.gov.

L Dihydroorotic Acid D3 in Advanced Metabolic Tracing and Fluxomics

Application of L-Dihydroorotic Acid-D3 in Stable Isotope Tracing Methodologies.

Stable isotope tracing using this compound is a sophisticated technique to quantitatively analyze the flow of metabolites, or flux, through the de novo pyrimidine (B1678525) synthesis pathway. By introducing this compound into a biological system, researchers can track the appearance of the deuterium (B1214612) label in downstream metabolites, such as orotic acid, uridine (B1682114) monophosphate (UMP), and subsequent pyrimidine nucleotides. This approach allows for a dynamic assessment of pathway activity under various physiological or pathological conditions.

Real-time Monitoring of Carbon Flow through De Novo Pyrimidine Synthesis.

The use of this compound enables the real-time monitoring of carbon and hydrogen flow through the latter stages of the de novo pyrimidine synthesis pathway. Once introduced, this compound is a direct substrate for dihydroorotate (B8406146) dehydrogenase (DHODH), which catalyzes its oxidation to orotic acid. By employing techniques such as liquid chromatography-mass spectrometry (LC-MS), the rate of conversion of this compound to its labeled product, orotic acid-D2 (assuming the loss of one deuterium atom in the oxidation), can be measured over time. This provides a direct readout of the enzymatic activity of DHODH and the subsequent flux towards pyrimidine nucleotide formation.

The dynamic nature of this tracing allows for the investigation of rapid metabolic responses to stimuli or inhibitors. For instance, the impact of a novel DHODH inhibitor can be precisely quantified by observing the rate of decrease in the formation of labeled orotic acid from the this compound tracer.

Quantification of Pathway Contribution and Metabolic Channeling.

This compound tracing can be instrumental in quantifying the contribution of the de novo synthesis pathway to the total pyrimidine nucleotide pool, in contrast to the salvage pathway which recycles pre-existing nucleosides. By measuring the isotopic enrichment in downstream metabolites like UMP, cytidine (B196190) triphosphate (CTP), and thymidine (B127349) triphosphate (TTP), the proportion of these molecules derived from de novo synthesis can be calculated.

Furthermore, this labeled compound can be used to investigate the phenomenon of metabolic channeling, where intermediates in a metabolic pathway are passed directly from one enzyme to the next without equilibrating with the bulk cytosolic pool. In the context of pyrimidine synthesis, it is hypothesized that the enzymes of the pathway form a multi-enzyme complex, or "metabolon," to enhance efficiency. By comparing the isotopic enrichment of pathway intermediates in the bulk phase versus those incorporated into final products, the degree of channeling can be inferred. A higher-than-expected enrichment in the final products relative to the free intermediate pool would suggest preferential channeling.

Design and Interpretation of Isotope Labeling Experiments with this compound.

The successful design of isotope labeling experiments with this compound requires careful consideration of several factors. The concentration of the tracer must be sufficient to allow for accurate detection of labeled products but not so high as to perturb the natural metabolic state. The duration of the labeling experiment is also critical and will depend on the expected turnover rate of the pyrimidine nucleotide pool in the specific biological system under investigation.

Interpretation of the data involves tracking the mass isotopologue distribution (MID) of downstream metabolites. For example, the appearance of an M+2 peak for orotic acid (assuming a starting M+3 for this compound and a loss of one deuterium) would signify its production from the tracer. The rate of appearance of this peak and its relative intensity compared to the unlabeled (M+0) peak provides a quantitative measure of the pathway flux.

Interactive Data Table: Hypothetical Isotopic Enrichment in Pyrimidine Metabolites after this compound Tracing

MetaboliteTime (hours)Isotopic Enrichment (%)
Orotic Acid115.2
Orotic Acid445.8
Uridine Monophosphate (UMP)18.5
Uridine Monophosphate (UMP)432.1
Cytidine Triphosphate (CTP)418.9
Cytidine Triphosphate (CTP)835.7

Integration of this compound Tracing with Metabolomics and Fluxomics for Systems-Level Understanding.

The data generated from this compound tracing experiments can be integrated into broader metabolomics and fluxomics workflows to achieve a systems-level understanding of cellular metabolism. This involves combining the specific insights from the tracer with global metabolite profiles and computational models.

Quantitative Metabolome Analysis and Identification of L-Dihydroorotic Acid Accumulation.

Quantitative metabolome analysis, typically performed using LC-MS/MS or gas chromatography-mass spectrometry (GC-MS), provides a snapshot of the concentrations of a wide range of metabolites in a biological sample. When used in conjunction with this compound tracing, it allows for the simultaneous measurement of both the isotopic enrichment and the absolute or relative abundance of pyrimidine pathway intermediates and products.

A key application is the precise quantification of L-Dihydroorotic Acid accumulation under conditions of DHODH inhibition. researchgate.net By using a known concentration of this compound as an internal standard, the absolute concentration of the endogenous, unlabeled L-Dihydroorotic Acid can be accurately determined. This is crucial for assessing the efficacy of DHODH inhibitors in preclinical and clinical studies.

Computational Modeling and Simulation of Metabolic Networks Incorporating this compound Data.

The quantitative data on isotopic labeling and metabolite concentrations obtained from this compound experiments serve as critical inputs for computational models of metabolic networks. These models, often based on frameworks like Metabolic Flux Analysis (MFA), can be used to calculate the rates of all reactions in the pyrimidine synthesis pathway and connected metabolic routes.

By incorporating the this compound tracing data, the models can be constrained to reflect the actual metabolic state of the cell more accurately. This allows for the simulation of how the pyrimidine synthesis pathway responds to genetic mutations, environmental changes, or drug treatments. For example, a model could predict how the inhibition of DHODH would not only lead to the accumulation of L-Dihydroorotic Acid but also how it would affect the flux through interconnected pathways, such as the pentose (B10789219) phosphate (B84403) pathway (which supplies the ribose for nucleotide synthesis) and amino acid metabolism (which provides the nitrogen for the pyrimidine ring).

Interactive Data Table: Simulated Flux Changes in Response to DHODH Inhibition Based on this compound Data

Metabolic ReactionBaseline Flux (relative units)Flux with DHODH Inhibitor (relative units)
Dihydroorotate Dehydrogenase1005
Carbamoyl-Phosphate Synthetase II10098
Orotate Phosphoribosyltransferase1008
Pentose Phosphate Pathway100105
Salvage Pathway (Uridine Kinase)20150

Elucidation of Metabolic Flux Distributions (e.g., Flux Balance Analysis, ¹³C-Metabolic Flux Analysis)

The precise quantification of metabolic reaction rates, or fluxes, is essential for understanding cellular physiology and pathology. Stable isotope tracers are powerful tools for elucidating these dynamics. creative-proteomics.commedchemexpress.com this compound, a deuterium-labeled intermediate of the de novo pyrimidine synthesis pathway, serves as a sophisticated probe for dissecting metabolic flux distributions within this critical network. researchgate.netcreative-proteomics.com When introduced into a biological system, the deuterium atoms act as a traceable marker, allowing researchers to follow the progression of L-Dihydroorotic Acid through subsequent enzymatic reactions. nih.govresearchgate.net

Metabolic Flux Analysis (MFA) is a key technique that leverages stable isotope tracing to map the flow of atoms through a metabolic network. medchemexpress.comcreative-proteomics.com While ¹³C-Metabolic Flux Analysis (¹³C-MFA) is widely used for tracking carbon backbones, deuterium labeling offers complementary insights, particularly into reactions involving hydrogen exchange. nih.govcreative-proteomics.com By using this compound, researchers can specifically interrogate the flux downstream of its point of entry in the pyrimidine pathway. The rate of appearance of deuterium in downstream metabolites such as Orotic Acid, Orotidine 5'-monophosphate (OMP), and Uridine monophosphate (UMP) provides a direct measure of the pathway's activity. creative-proteomics.comnih.gov

The data gathered from this compound tracing can be integrated into computational models like Flux Balance Analysis (FBA). FBA is a mathematical method used to predict metabolic flux distributions across a genome-scale metabolic network. grantome.com While FBA does not typically use isotopic data directly, the experimentally determined flux values for the pyrimidine pathway, obtained through tracers like this compound, can serve as constraints for the model. This integration enhances the predictive accuracy of the FBA model, providing a more realistic representation of cellular metabolism by ensuring the model's predictions align with measured biochemical activities.

For instance, by measuring the rate of deuterium incorporation into UMP from the supplied this compound, a specific flux value for the reaction catalyzed by Dihydroorotate dehydrogenase (DHODH) can be calculated. researchgate.net This value can then be set as a boundary condition in an FBA model, refining the predicted fluxes for all interconnected pathways.

Table 1: Illustrative Flux Data from this compound Tracing
MetaboliteIsotopologueRelative Abundance (Control Cells)Relative Abundance (Treated Cells)Calculated Relative Flux Change
L-Dihydroorotic AcidM+3100%100%-
Orotic AcidM+385.2%95.1%+11.6%
UMPM+379.8%92.5%+15.9%
UTPM+375.4%90.3%+19.8%
CTPM+372.1%88.6%+22.9%

Investigations into Metabolic Reprogramming using Isotopic this compound

Metabolic reprogramming is a hallmark of many diseases, including cancer, where cells alter their metabolic pathways to support rapid proliferation and survival. nih.govnih.govfrontiersin.org The de novo pyrimidine synthesis pathway is frequently upregulated in cancer cells to meet the high demand for nucleotides required for DNA and RNA synthesis. nih.govfrontiersin.org Isotopic tracers like this compound are invaluable for investigating these reprogramming events, providing a dynamic view of how metabolic fluxes are rerouted under different physiological or pathological conditions. nih.gov

By comparing the deuterium enrichment in pyrimidine pathway metabolites between normal and diseased cells, researchers can pinpoint specific enzymatic steps that are accelerated or inhibited. For example, studies have shown that genotoxic stress can lead to an adaptive reprogramming of the de novo pyrimidine synthesis pathway to increase the production of nucleotides needed for DNA repair. nih.gov Using this compound in such a context would allow for the precise quantification of the flux increase through the latter stages of the pathway, from Dihydroorotate to UMP and subsequently to dCTP and dTTP.

This approach enables the identification of key regulatory nodes and potential therapeutic targets. If a significant increase in deuterium labeling is observed in orotic acid and UMP in cancer cells compared to control cells after administration of this compound, it provides strong evidence for the upregulation of DHODH and subsequent enzymes. nih.gov This highlights a metabolic dependency of the cancer cells, suggesting that inhibitors targeting these enzymes could be effective therapeutic agents. creative-proteomics.comnih.gov

The data derived from such experiments can be presented to illustrate the scale of metabolic reprogramming. The table below provides a hypothetical comparison of deuterium enrichment in pyrimidine nucleotides, demonstrating how this compound tracing can reveal enhanced pathway activity in a cancer cell line.

Table 2: Comparative Deuterium Enrichment in Pyrimidine Pathway Metabolites
MetaboliteTime Point% D3 Enrichment (Normal Fibroblast)% D3 Enrichment (Cancer Cell Line)Fold Change (Cancer/Normal)
Orotic Acid6 hr45.3%88.9%1.96
24 hr80.1%96.2%1.20
UMP6 hr38.6%85.4%2.21
24 hr75.5%94.8%1.26
dCTP6 hr25.1%79.5%3.17
24 hr68.9%92.1%1.34

This detailed tracing reveals not just that the pathway is active, but quantifies the extent of its upregulation, offering critical insights into the metabolic phenotype of the cells under investigation.

Cellular and Physiological Roles of L Dihydroorotic Acid Metabolism

Metabolic Pathways Involving L-Dihydroorotic Acid in Diverse Biological Systems.

The synthesis of pyrimidine (B1678525) nucleotides is a universally conserved process, essential for all life. researchgate.netegyankosh.ac.in This occurs through two primary routes: the de novo pathway, which builds pyrimidines from simple precursors, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides. creative-proteomics.comfrontiersin.orgnih.gov L-Dihydroorotic acid is a key metabolite exclusively in the de novo pathway. researchgate.net

Mammalian Cell Metabolism (e.g., Human Endogenous Metabolism, Specific Cell Lines).

In mammalian cells, the de novo synthesis of pyrimidines is a highly regulated and energy-intensive process crucial for rapidly dividing cells. creative-proteomics.comfrontiersin.org The pathway begins in the cytosol and proceeds through a series of enzymatic steps. nih.govmicrobenotes.com

Formation of Carbamoyl (B1232498) Phosphate (B84403): The process is initiated by the enzyme carbamoyl phosphate synthetase II (CPS II), which converts glutamine, bicarbonate, and ATP into carbamoyl phosphate. This is a critical regulatory point in the pathway. creative-proteomics.com

Synthesis of Carbamoyl Aspartate: Aspartate transcarbamoylase (ATCase) then catalyzes the reaction of carbamoyl phosphate with aspartate to form carbamoyl aspartate. microbenotes.com

Ring Closure to form L-Dihydroorotic Acid: The enzyme dihydroorotase (DHO) facilitates the cyclization of carbamoyl aspartate to produce L-Dihydroorotic acid. creative-proteomics.commicrobenotes.com In mammals, the first three enzymes of this pathway (CPSII, ATCase, and DHO) are part of a large, multifunctional protein known as CAD. nih.govwikipedia.orgnih.gov

Oxidation to Orotic Acid: L-Dihydroorotic acid is then transported into the mitochondria. wikipedia.org Here, the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), located on the inner mitochondrial membrane, catalyzes the oxidation of L-Dihydroorotic acid to orotic acid. wikipedia.orgrsc.orgliberty.edu This step is uniquely linked to the electron transport chain. wikipedia.orgnih.govfrontiersin.org

Following its formation, orotic acid is converted to uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides like UTP, CTP, and TTP, which are essential for DNA and RNA synthesis. frontiersin.orgresearchgate.net

Pyrimidine Metabolism in Microorganisms (e.g., Bacteria, Yeast).

The fundamental biochemical steps of pyrimidine biosynthesis in microorganisms like bacteria and yeast are largely the same as in mammals. nih.gov L-Dihydroorotic acid is a conserved intermediate in their de novo pathway. medchemexpress.com However, there are key differences in enzyme structure and regulation.

In many bacteria, the enzymes of the pyrimidine synthesis pathway are encoded by separate genes and exist as independent proteins, unlike the multifunctional CAD protein in mammals. nih.gov Regulation in bacteria often occurs at the level of aspartate transcarbamoylase (ATCase), the second step, rather than the first. egyankosh.ac.inwikipedia.org

Some bacteria possess two functionally distinct types of dihydroorotate dehydrogenase. nih.gov One is a particle-bound, biosynthetic enzyme similar to that in E. coli, while the other is a soluble, degradative enzyme, particularly when grown on orotate as a carbon source. nih.gov In the yeast Saccharomyces cerevisiae, the first two enzymes of the pathway are coded by the same gene region and appear to form an enzyme complex, subject to feedback inhibition. nih.gov

Parasitic Pyrimidine Biosynthesis and its Unique Features.

Many parasitic protozoa present unique variations in their pyrimidine metabolism, making these pathways attractive targets for drug development. nih.govscilit.comresearchgate.net While most parasites can synthesize pyrimidines de novo, some, like Cryptosporidium, lack the necessary enzymes and are entirely dependent on salvaging them from the host. nih.gov

A key feature in parasites like Plasmodium falciparum, the causative agent of malaria, is their complete reliance on the de novo synthesis pathway, as they lack the machinery for pyrimidine salvage. researchgate.net This makes the pathway, and specifically the enzyme DHODH, essential for their survival and a prime target for antimalarial drugs. nih.govresearchgate.netnih.govingentaconnect.com The DHODH enzyme in Plasmodium has significant structural differences from the human enzyme, allowing for the development of selective inhibitors. nih.gov

In trypanosomatids, some enzymes of the pyrimidine pathway, such as the bifunctional uridine monophosphate synthetase (UMPS), are localized within specialized peroxisomes called glycosomes. nih.gov This compartmentalization is another unique feature of parasitic metabolism.

Key Features of L-Dihydroorotic Acid Metabolism Across Different Organisms
FeatureMammalsBacteria/YeastParasites (e.g., Plasmodium)
Pathway Reliance De novo and SalvageDe novo and SalvagePrimarily De novo (often lack salvage) researchgate.net
Enzyme Organization (First 3 Steps) Multifunctional CAD protein nih.govwikipedia.orgMostly separate, monofunctional enzymes nih.govSeparate, monofunctional enzymes researchgate.net
Primary Regulatory Step Carbamoyl Phosphate Synthetase II (CPS II) creative-proteomics.comAspartate Transcarbamoylase (ATCase) egyankosh.ac.inwikipedia.orgCarbamoyl Phosphate Synthetase II (CPSII) nih.gov
DHODH Location Inner Mitochondrial Membrane wikipedia.orgVaries (e.g., membrane-bound) nih.govInner Mitochondrial Membrane nih.gov

Regulation of Key Cellular Processes by L-Dihydroorotic Acid Metabolism and Pyrimidine Nucleotide Availability.

The availability of pyrimidine nucleotides, directly influenced by the metabolic flux through L-Dihydroorotic acid, is a critical determinant of cellular behavior. The cell tightly regulates this pathway to match the supply of DNA and RNA precursors with the demands of various physiological processes.

Influence on Cell Proliferation and Differentiation Pathways.

A continuous supply of pyrimidines is indispensable for DNA replication and RNA synthesis, making the de novo pathway, and thus L-Dihydroorotic acid metabolism, fundamentally linked to cell proliferation. creative-proteomics.comsdu.dk

Cell Cycle Progression: The activation of de novo pyrimidine biosynthesis is closely coupled with the cell cycle. nih.gov In synchronized cells, the pathway is upregulated during the S phase to meet the high demand for nucleotides needed for DNA synthesis. nih.gov Studies have shown that while purine synthesis is required for the G1 to S phase transition, pyrimidine synthesis is crucial for progression through the S phase. nih.gov

Cancer Cell Growth: Rapidly dividing cancer cells have a heightened reliance on the de novo pathway to sustain their uncontrolled growth. creative-proteomics.comfrontiersin.orgnih.gov This metabolic reprogramming is a hallmark of cancer, making enzymes in the pyrimidine synthesis pathway, such as DHODH, attractive targets for chemotherapy. creative-proteomics.comfrontiersin.org Inhibition of this pathway can lead to pyrimidine deprivation, which halts cell growth and can induce cell death. aacrjournals.org

Cell Differentiation: Beyond proliferation, pyrimidine metabolism also has non-proliferative roles in cell differentiation. sdu.dksdu.dkmolecularmetabolism.com For instance, in some leukemic cells, pyrimidine catabolism can induce terminal differentiation, thereby checking aberrant proliferation. sdu.dknih.govsdu.dkmolecularmetabolism.com Conversely, in certain solid tumors, pyrimidine degradation pathways may help maintain a less differentiated, more aggressive state. sdu.dksdu.dkmolecularmetabolism.com

Impact on Immunometabolism and Immune Cell Function.

The field of immunometabolism has revealed that metabolic pathways are not just for housekeeping but are integral to immune cell function. The activation and proliferation of immune cells, such as T cells, are processes with high metabolic demands.

T Cell Activation and Proliferation: Upon activation, T lymphocytes dramatically increase their metabolic activity to support clonal expansion and effector functions. nih.gov This includes a heightened requirement for pyrimidine nucleotides. aacrjournals.org The enzyme DHODH, which synthesizes orotate from L-Dihydroorotic acid, is critical for T cell proliferation. aacrjournals.orgastct.org Inhibition of DHODH has been shown to suppress T-cell activation and proliferation, an effect that is used therapeutically in autoimmune diseases like rheumatoid arthritis and multiple sclerosis. creative-proteomics.comwikipedia.orgresearchgate.net

Mitochondrial Link: The location of DHODH in the mitochondria provides a direct link between pyrimidine synthesis and cellular respiration (oxidative phosphorylation). nih.govfrontiersin.org Activated T cells rely heavily on oxidative phosphorylation, and DHODH activity is dependent on a functional electron transport chain. frontiersin.orgastct.org This coupling ensures that nucleotide synthesis is coordinated with the cell's energy status.

Antigen Presentation: Recent research suggests that inhibiting DHODH can enhance the presentation of antigens by cancer cells. nih.govbiorxiv.org This increases their visibility to the immune system and can improve the efficacy of immune checkpoint blockade therapies, highlighting a complex interplay between pyrimidine metabolism and anti-tumor immunity. nih.govbiorxiv.org

Impact of Pyrimidine Metabolism on Cellular Processes
Cellular ProcessRole of L-Dihydroorotic Acid Metabolism / Pyrimidine AvailabilityKey Findings / Mechanisms
Cell Proliferation Essential for providing nucleotides for DNA/RNA synthesis. sdu.dkPathway is upregulated during S-phase; inhibition blocks cell cycle progression. nih.govnih.gov
Cancer Growth Supports uncontrolled proliferation of tumor cells. frontiersin.orgnih.govCancer cells are highly dependent on the de novo pathway, making it a key therapeutic target. creative-proteomics.com
Cell Differentiation Modulates cell fate decisions.Can induce terminal differentiation in leukemia or maintain mesenchymal states in solid tumors. sdu.dksdu.dkmolecularmetabolism.com
T Cell Activation Crucial for clonal expansion and effector function. nih.govDHODH inhibition suppresses T cell proliferation and is used as an immunosuppressive strategy. aacrjournals.orgresearchgate.net
Anti-Tumor Immunity Influences cancer cell visibility to the immune system.DHODH inhibition can increase MHC-I and antigen presentation on cancer cells. nih.govbiorxiv.org

L-Dihydroorotic Acid as a Metabolic Biomarker of De Novo Pyrimidine Synthesis Activity

L-Dihydroorotic acid (DHOA) is a critical intermediate in the de novo synthesis of pyrimidines, which are essential building blocks for DNA, RNA, and other vital cellular components. selleckchem.comresearchgate.net The concentration of L-dihydroorotic acid within cells can serve as a direct indicator of the activity of this pathway. The enzyme dihydroorotate dehydrogenase (DHODH) catalyzes the conversion of dihydroorotic acid to orotic acid, a key step in pyrimidine biosynthesis. mdpi.comnih.govacs.org Consequently, any modulation of DHODH activity directly impacts the intracellular levels of L-dihydroorotic acid, making it a valuable biomarker for assessing the flux through the de novo pyrimidine synthesis pathway.

Correlation with Cellular State and Metabolic Perturbations

The intracellular concentration of L-dihydroorotic acid is tightly linked to the cell's proliferative status and can be significantly altered by various metabolic perturbations, including therapeutic interventions. Rapidly proliferating cells, such as cancer cells and activated immune cells, exhibit a high demand for nucleotides to support DNA and RNA synthesis and therefore rely heavily on the de novo pyrimidine synthesis pathway. nih.govjcancer.org

Correlation with Cancer Cell Proliferation:

Research has demonstrated that cancer cells often exhibit elevated activity of the de novo pyrimidine synthesis pathway to sustain their rapid growth and division. jcancer.org Dihydroorotate dehydrogenase (DHODH), the enzyme responsible for metabolizing L-dihydroorotic acid, has been identified as a promising target for cancer therapy. nih.govacs.org Inhibition of DHODH leads to a significant accumulation of its substrate, L-dihydroorotic acid, which can be readily measured to assess the efficacy of the inhibitor.

One study investigating the effects of a potent DHODH inhibitor, H-006, on A549 cancer cells provides a clear example of this correlation. Metabolome analysis of these cells following treatment with H-006 revealed a dramatic increase in the intracellular levels of L-dihydroorotic acid and its precursor, N-carbamoylaspartic acid.

Table 1: Changes in Metabolite Levels in A549 Cells After Treatment with DHODH Inhibitor H-006

MetaboliteFold Increase Compared to Control
N-carbamoylaspartic acid556-fold
L-Dihydroorotic acid265-fold

Data from a metabolome analysis of A549 cells treated with the DHODH inhibitor H-006, demonstrating the significant accumulation of L-dihydroorotic acid and its precursor. nih.gov

This marked accumulation of L-dihydroorotic acid upon DHODH inhibition highlights its utility as a pharmacodynamic biomarker to confirm target engagement of DHODH inhibitors in cancer cells. nih.gov The growth suppression induced by such inhibitors can be rescued by the addition of orotic acid, the product of the DHODH reaction, further validating that the observed cellular effects are a direct consequence of perturbing this specific metabolic step. nih.gov

Metabolic Perturbations and Immune Cell Activation:

Similar to cancer cells, activated immune cells also upregulate de novo pyrimidine synthesis to support their proliferation and effector functions. nih.gov Consequently, inhibitors of DHODH, such as leflunomide and its active metabolite teriflunomide, are used in the treatment of autoimmune diseases like rheumatoid arthritis and multiple sclerosis. nih.gov The therapeutic mechanism of these drugs involves the depletion of the pyrimidine pool necessary for the expansion of autoreactive lymphocytes. Therefore, measuring L-dihydroorotic acid levels in immune cells can serve as a biomarker for the metabolic impact of these immunomodulatory drugs.

Methodological Advances in L Dihydroorotic Acid D3 Analysis

Development and Validation of Advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for L-Dihydroorotic Acid-D3 Quantitation.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity. biopharmaservices.com The development of a reliable LC-MS/MS method for an endogenous analyte like L-Dihydroorotic acid requires careful optimization and validation, with its deuterated analogue, this compound, playing a pivotal role.

The primary goal of chromatographic optimization is to achieve a clean separation of the target analyte from other matrix components, ensuring a robust and interference-free signal. longdom.org For L-Dihydroorotic acid, reversed-phase columns, such as a C18, are commonly employed. mdpi.com Method development involves systematically adjusting parameters to achieve optimal peak shape, resolution, and analysis time. nih.gov

Key optimization parameters include:

Mobile Phase Composition: A gradient elution using a mixture of an aqueous solvent (often with a formic acid modifier to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical. longdom.org

Flow Rate: Adjusting the flow rate can balance analysis time with separation efficiency. longdom.org

Column Temperature: Maintaining a constant column temperature is crucial for reproducible retention times. longdom.org

Mass spectrometric detection is optimized for maximum sensitivity and specificity. This is typically achieved using electrospray ionization (ESI) in negative ion mode and monitoring specific precursor-to-product ion transitions in a process known as Multiple Reaction Monitoring (MRM). mdpi.com The optimization of MRM parameters for both the analyte and its stable isotope-labeled internal standard is a critical step.

Table 1: Example of Optimized Mass Spectrometric Parameters

Parameter L-Dihydroorotic Acid This compound (Internal Standard)
Ionization Mode ESI Negative ESI Negative
Precursor Ion (m/z) 157.0 160.0
Product Ion (m/z) 113.0 116.0
Collision Energy (V) Optimized Value Optimized Value
Dwell Time (ms) Optimized Value Optimized Value

Note: The specific m/z values may vary slightly based on instrumentation and adduct formation. The D3-labeled standard will have a precursor ion shifted by +3 Da.

The use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach in quantitative bioanalysis. biopharmaservices.com this compound is an ideal internal standard for the quantification of L-Dihydroorotic acid for several reasons:

Physicochemical Similarity: It shares nearly identical chemical and physical properties with the endogenous analyte. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for variability in sample preparation and instrument response. biopharmaservices.com

Co-elution: It co-elutes with the unlabeled analyte during liquid chromatography. nih.gov

Mass Differentiation: It is easily distinguished from the endogenous analyte by the mass spectrometer due to the mass difference from the deuterium (B1214612) atoms. nih.govlumiprobe.com

By adding a known concentration of this compound to each sample at the beginning of the workflow, the ratio of the analyte's response to the internal standard's response can be used for accurate quantification, correcting for potential sample loss or matrix effects. biopharmaservices.com

A significant challenge in quantifying endogenous molecules like L-Dihydroorotic acid is the inability to obtain a blank, analyte-free biological matrix for the preparation of calibration standards. nih.gov To overcome this, the surrogate matrix approach is employed. nih.govsigmaaldrich.com In this method, a matrix that is free of the target analyte but mimics the properties of the authentic biological matrix (e.g., human plasma) is used. scispace.com

For the analysis of L-Dihydroorotic acid in human plasma, a solution of bovine serum albumin (BSA) in a buffer has been successfully used as a surrogate matrix. nih.govresearchgate.net A critical component of validating this approach is the demonstration of parallelism, which confirms that the analytical response of the analyte is comparable in both the authentic and surrogate matrices, ensuring that the calibration curve prepared in the surrogate matrix can be accurately applied to samples in the authentic matrix. nih.govnih.gov

The demand for rapid analysis in clinical studies and drug development has driven the adoption of high-throughput platforms. These systems often integrate automated sample preparation, such as solid-phase extraction (SPE), directly with the mass spectrometer. Chip-based technologies miniaturize this process, reducing sample and solvent consumption while increasing analysis speed. While specific applications for this compound on these platforms are not widely published, the principles are directly applicable. Such platforms would enable the rapid processing of large numbers of clinical samples for biomarker monitoring, facilitating timely decision-making in drug development programs.

Integration with Omics-Based Target Identification and Pathway Elucidation Strategies.

The precise measurement of L-Dihydroorotic acid, enabled by methods using this compound, is not an end in itself. Its true power lies in its integration with broader systems biology approaches, such as proteomics and metabolomics, to understand drug mechanisms and their effects on cellular pathways.

Proteomic profiling can be used to identify the protein targets of a drug candidate. nih.gov For instance, studies have used proteomic approaches to show that certain compounds cluster with known DHODH inhibitors, suggesting they target this enzyme. nih.govnih.gov

Metabolomic analysis serves as a powerful complementary tool to confirm such findings and elucidate the functional consequences of target engagement. nih.gov Following treatment with a potent DHODH inhibitor identified through proteomics, metabolome analysis revealed a distinct metabolic signature. nih.govnih.gov The most striking feature of this signature was a massive accumulation of the DHODH substrate, L-Dihydroorotic acid. nih.gov This provides direct, functional evidence that the drug is inhibiting the intended enzyme in the pyrimidine (B1678525) biosynthesis pathway. The accurate quantification of this change relies on the robust LC-MS/MS methods described, with this compound as the internal standard.

Table 2: Illustrative Metabolomic Changes Upon DHODH Inhibition

Metabolite Fold Change vs. Control Pathway Implication
L-Dihydroorotic acid >200-fold increase Direct accumulation of the enzyme's substrate. nih.gov
N-Carbamoylaspartic acid >500-fold increase Accumulation of an upstream metabolite. nih.gov
Orotic acid Decrease Depletion of the enzyme's direct product. nih.gov

This table represents findings from studies investigating DHODH inhibitors and illustrates how measuring L-Dihydroorotic acid provides a key metabolomic signature of drug activity. nih.govnih.gov

This integration of proteomics and metabolomics, anchored by the accurate measurement of biomarkers like L-Dihydroorotic acid, provides a comprehensive understanding of a drug's mechanism of action and its downstream metabolic impact.

Phenotypic Screening Coupled with Metabolic Characterization

Phenotypic screening has emerged as a powerful strategy for discovering novel bioactive compounds without a preconceived molecular target. This approach, which focuses on identifying molecules that induce a desired change in cellular or organismal phenotype (e.g., inhibition of cancer cell growth), can reveal first-in-class therapeutic agents. When coupled with advanced metabolic characterization, it becomes a potent tool for subsequent target deconvolution. The analysis of L-Dihydroorotic Acid, often using its deuterated isotopologue this compound as an internal standard for precise quantification, is central to this process when the compound impacts the de novo pyrimidine biosynthesis pathway.

A key methodological advance involves using high-throughput screening to identify compounds that, for instance, induce differentiation or inhibit the proliferation of cancer cells. Following the identification of a hit compound, the next critical step is to determine its mechanism of action. This is where metabolic characterization becomes indispensable. By employing techniques such as liquid chromatography-mass spectrometry (LC-MS), researchers can compare the metabolic profiles of treated and untreated cells.

In a notable study, a compound initially identified through a phenotypic screen for its ability to induce myeloid differentiation and inhibit cancer cell growth was subjected to detailed metabolomic analysis. nih.gov This investigation revealed a massive, dose-dependent accumulation of an upstream metabolite, which was identified as L-Dihydroorotic acid. nih.gov This specific metabolic disruption strongly indicated that the compound's molecular target was Dihydroorotate (B8406146) dehydrogenase (DHODH), the enzyme responsible for converting L-Dihydroorotic acid to orotic acid. nih.govhmdb.ca The accumulation of the substrate (L-Dihydroorotic acid) is a classic hallmark of enzyme inhibition.

The precision of this metabolic characterization is significantly enhanced by the use of stable isotope-labeled internal standards, such as this compound. In quantitative mass spectrometry, a known amount of the deuterated standard is added to the sample. Since this compound is chemically identical to the endogenous analyte but has a different mass, it co-elutes during chromatography and is detected separately by the mass spectrometer. This allows for highly accurate quantification of the endogenous L-Dihydroorotic acid by correcting for variations in sample preparation and instrument response, which is crucial for confirming the metabolic bottleneck.

The table below summarizes findings from a study where a novel DHODH inhibitor was identified using this combined approach.

ParameterControl CellsInhibitor-Treated CellsFold ChangeImplication
Cellular Phenotype Normal ProliferationGrowth Inhibition, Induced DifferentiationN/ADiscovery of a bioactive compound. nih.gov
L-Dihydroorotic Acid Level BaselineMarked Accumulation~265-foldPinpoints DHODH as the inhibited enzyme. nih.gov
N-Carbamoylaspartic Acid Level BaselineMarked Accumulation~556-foldConfirms disruption early in the pyrimidine pathway. nih.gov
Orotic Acid Level BaselineDepletionN/AValidates blockage of the DHODH-catalyzed step. nih.gov

Structural Biology Techniques for Elucidating Enzyme-L-Dihydroorotic Acid Interactions

Understanding the precise molecular interactions between L-Dihydroorotic acid and its metabolizing enzymes is crucial for rational drug design and for comprehending catalytic mechanisms. Structural biology, particularly X-ray crystallography, has been the principal technique for visualizing these interactions at an atomic level. These studies provide static snapshots of the enzyme's active site, revealing how the substrate, L-Dihydroorotic acid, binds and is oriented for catalysis.

The primary enzyme that processes L-Dihydroorotic acid is Dihydroorotate dehydrogenase (DHODH), which catalyzes its oxidation to orotic acid. researchgate.net Numerous crystal structures of DHODH from various species, including human, have been solved. These structures, often determined at high resolution, reveal a conserved binding pocket for L-Dihydroorotic acid adjacent to the flavin mononucleotide (FMN) cofactor. researchgate.netacs.org Structural analyses of DHODH in complex with L-Dihydroorotic acid or its analogues show how specific amino acid residues, such as arginine, form key hydrogen bonds and salt bridges to anchor the substrate in the active site. nih.govresearchgate.net

Furthermore, structural studies have been instrumental in understanding enzyme dynamics. For example, comparisons of apo-enzyme structures (without any bound ligand) to substrate-bound or inhibitor-bound structures reveal significant conformational changes. acs.org A flexible loop region has been identified that often closes over the active site upon substrate binding, shielding the reaction from the solvent and positioning catalytic residues correctly. acs.orgnih.gov This "loop-in" mechanism, elucidated through crystallography, is a critical aspect of the enzyme's function. nih.gov

By solving crystal structures of DHODH with various inhibitors, researchers can visualize how these molecules occupy the L-Dihydroorotic acid binding site or an adjacent allosteric pocket. acs.orgnih.govacs.org This information is invaluable for structure-activity relationship (SAR) studies, enabling the design of more potent and specific inhibitors. The detailed knowledge of the binding mode of L-Dihydroorotic acid provides a direct template for creating competitive inhibitors.

The following table presents data from several crystallographic studies on enzymes that interact with L-Dihydroorotic acid or its product, orotate.

EnzymePDB IDSource OrganismLigand(s)Resolution (Å)Key Structural Finding
Dihydroorotase 1XGEEscherichia coliL-Dihydroorotate, N-Carbamoyl-L-aspartate1.7Revealed two states in the dimer, one for substrate binding and one for product release, demonstrating a "loop-in" catalytic mechanism. nih.gov
Dihydroorotate Dehydrogenase A Not specifiedLactococcus lactisOrotate2.0Showed a water-filled cavity in the active site beneath a conserved, flexible loop, providing insight into substrate access. researchgate.net
Human Dihydroorotate Dehydrogenase Not specifiedHomo sapiensBrequinar analogue (inhibitor)Not specifiedIdentified conformational changes in the inhibitor binding tunnel upon ligand binding and resolved a flexible loop that controls substrate access. acs.org
Human Dihydroorotate Dehydrogenase Not specifiedHomo sapiensFurocoumavirin (inhibitor), Orotic acid1.7Elucidated the binding mode of a potent, sub-nanomolar inhibitor, identifying unique interactions that contribute to its high affinity. acs.org

Emerging Research Perspectives and Methodological Enhancements for L Dihydroorotic Acid D3 Studies

Advancements in Spatially Resolved Tracer-Based Metabolic Studies

This powerful combination, sometimes referred to as "iso-imaging," provides a dynamic view of where de novo pyrimidine (B1678525) synthesis is most active. youtube.com Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI are at the forefront of this research, offering high sensitivity and the ability to analyze a broad range of molecular weights. mdpi.com In a typical workflow, a tissue slice is coated with a matrix that facilitates the desorption and ionization of molecules when struck by a laser. The mass spectrometer then analyzes the ionized molecules at each point on a grid, generating a detailed molecular map of the tissue. mdpi.commdpi.com By tracking the incorporation of deuterium (B1214612) from L-Dihydroorotic Acid-D3 into downstream metabolites like orotic acid and UMP, researchers can pinpoint cellular populations with high pyrimidine demands, such as proliferating tumor cells or activated immune cells within a complex tissue microenvironment.

Recent advancements in MSI technology are pushing the boundaries of spatial resolution, approaching the single-cell level, which is critical for understanding the metabolic interplay between different cell types in tissues like the brain or tumors. youtube.compnnl.gov

Table 1: Key Mass Spectrometry Imaging (MSI) Techniques for Metabolic Studies

TechniquePrincipleTypical ResolutionApplication in this compound Studies
MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization)A laser strikes a matrix-coated tissue section, desorbing and ionizing analytes for mass analysis.~10-50 µmMapping the distribution of this compound and its labeled downstream products (e.g., Orotic Acid-D2) in heterogeneous tissues.
DESI-MSI (Desorption Electrospray Ionization)A charged solvent spray desorbs and ionizes molecules from the sample surface under ambient conditions.~50-200 µmSurface analysis of tissues to track pyrimidine synthesis without extensive sample preparation.
SIMS (Secondary Ion Mass Spectrometry)A primary ion beam bombards the sample surface, ejecting secondary ions that are analyzed.Sub-micrometerHigh-resolution imaging to visualize the subcellular localization of labeled pyrimidine intermediates.

Integration of this compound Data into Advanced Computational Flux Analysis and Kinetic Modeling

While spatially resolved techniques show where metabolism occurs, metabolic flux analysis (MFA) quantifies the rate of reactions within a metabolic network. nih.gov The integration of stable isotope tracing data is fundamental to MFA, providing the constraints needed to solve complex metabolic models. nih.gov this compound serves as a powerful tool in this context for dissecting the pyrimidine synthesis pathway.

By introducing this compound to cells or organisms and measuring the rate and extent of deuterium incorporation into downstream metabolites over time, researchers can calculate the flux through the de novo pyrimidine pathway. This data is fed into computational models that consist of the known biochemical reactions of the pathway. researchgate.net These models use the isotopic labeling patterns to deduce the relative and absolute rates of enzymatic reactions, which are otherwise impossible to measure directly in living systems. nih.govnih.gov

Advanced kinetic models further build upon this by incorporating enzyme kinetics (e.g., Vmax, Km) and metabolite concentrations. nih.gov Integrating data from this compound tracing experiments allows for the validation and refinement of these kinetic models, providing a more dynamic and predictive understanding of how the pyrimidine pathway is regulated in response to various stimuli or genetic perturbations. researchgate.net This approach is invaluable for identifying metabolic bottlenecks or dysregulated steps in diseases and for predicting the effects of therapeutic interventions that target this pathway.

Development of Novel Isotope-Labeled Probes and Analogs for Detailed Pyrimidine Metabolism Studies

The success of tracers like this compound has spurred the development of a new generation of chemical tools to interrogate pyrimidine metabolism with greater precision. Researchers are designing and synthesizing novel isotope-labeled probes and analogs to overcome specific experimental challenges and to answer more nuanced biological questions. nih.govrsc.org

These efforts include:

Multi-Isotope Labeled Precursors: Synthesizing pyrimidine precursors with multiple stable isotopes (e.g., ¹³C and ¹⁵N) allows for more sophisticated tracing experiments. By tracking the fate of different atoms simultaneously, researchers can better distinguish between intersecting metabolic pathways and gain a more complete picture of nutrient utilization.

Radiolabeled Pyrimidine Derivatives: For highly sensitive imaging techniques like Positron Emission Tomography (PET), pyrimidine analogs are being labeled with radioisotopes such as Carbon-11. nih.gov These probes can be used to visualize pyrimidine metabolism non-invasively in whole organisms, offering significant potential for clinical diagnostics, particularly in oncology.

Chemically Modified Probes: Novel pyrimidine-based reagents are being developed for specific applications, such as quantifying proteins involved in the metabolic pathway via mass spectrometry. nih.gov For instance, a stable-isotope labeling reagent based on a pyrimidine structure, [d(0)]-/[d(6)]-4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (DMMSP), has been created for the comparative quantification of proteins. nih.gov

These innovative probes and analogs are expanding the toolkit available to researchers, enabling more detailed and dynamic studies of the pyrimidine pathway in various biological systems.

Exploration of L-Dihydroorotic Acid Metabolism in Underexplored Biological Contexts and Physiological States

While the importance of pyrimidine synthesis in rapidly proliferating cells like cancer cells is well-established, recent research using tracers like this compound is shedding light on its critical role in a variety of other biological contexts. frontiersin.orgnih.gov

Neurobiology: The central nervous system (CNS) was once thought to rely primarily on salvage pathways for its nucleotide supply. However, studies have shown that key enzymes of the de novo pathway, such as dihydroorotate (B8406146) dehydrogenase (DHODH), are prominently expressed in neuronal cell bodies in regions like the neocortex and hippocampus. nih.gov This suggests that local de novo synthesis is crucial for neuronal function, potentially supporting processes like membrane assembly and neuronal plasticity. nih.gov this compound tracing can help elucidate the rate of pyrimidine synthesis in different neuronal populations and its role in neurodegenerative diseases or in response to injury. nih.gov For instance, DHODH has been implicated in regulating ferroptosis in neurons following spinal cord injury. nih.gov

Immunology: The metabolic state of immune cells is intrinsically linked to their function. nih.gov Upon activation, immune cells like T cells undergo profound metabolic reprogramming, upregulating pathways like glycolysis and de novo pyrimidine synthesis to support their proliferation and effector functions. frontiersin.org Inhibitors of DHODH, the enzyme that metabolizes L-dihydroorotic acid, have shown efficacy in treating autoimmune conditions like rheumatoid arthritis, underscoring the pathway's importance in immune regulation. hopkinsarthritis.orgmdpi.com Using this compound allows for the precise quantification of pyrimidine flux in specific immune cell subsets during an immune response.

Non-canonical Functions: Emerging evidence suggests that intermediates of metabolic pathways can have functions beyond their traditional roles as precursors for biosynthesis. These "non-canonical" functions are an exciting new area of research. nih.gov While the primary role of L-Dihydroorotic Acid is as an intermediate in UMP synthesis, studies are beginning to explore whether it or other pyrimidine metabolites may have signaling roles or impact other cellular processes, such as influencing cellular differentiation or the epithelial-to-mesenchymal transition in cancer. nih.gov

Table 2: Role of De Novo Pyrimidine Synthesis in Different Biological Contexts

Biological ContextKey Cell TypesEstablished & Emerging Roles of Pyrimidine SynthesisRelevance of this compound Tracing
OncologyCancer CellsSupports rapid proliferation and DNA/RNA synthesis. frontiersin.org Implicated in chemoresistance and metastasis. nih.govQuantifying pathway flux to assess tumor proliferation and response to targeted therapies.
NeurobiologyNeurons, GliaSupports neuronal plasticity, membrane synthesis, and may play a role in recovery from injury. nih.govnih.govMeasuring pyrimidine synthesis rates in specific brain regions and cell types.
ImmunologyT cells, B cells, MacrophagesEssential for immune cell activation, proliferation, and differentiation. frontiersin.org A target for immunosuppressive drugs. hopkinsarthritis.orgTracking metabolic reprogramming in immune cells during infection or in autoimmune states.
Infectious DiseaseParasites (e.g., Plasmodium falciparum)Some pathogens rely exclusively on the de novo pathway, making it an attractive drug target. mdpi.comStudying pathogen metabolism and screening for novel antimicrobial agents that inhibit this pathway.

Q & A

Q. What experimental precautions are critical for handling L-Dihydroorotic Acid-D³ in laboratory settings?

L-Dihydroorotic Acid-D³ requires stringent handling protocols due to its stability profile and potential incompatibilities. Avoid exposure to strong acids, bases, oxidizers, or reducers, as these may trigger hazardous reactions (e.g., toxic fumes during decomposition) . Use P95 (US) or P1 (EU) respirators for low-level airborne exposures and OV/AG/P99 (US) or ABE1P3D (EU) respirators for higher protection. Store solid forms at -20°C and DMSO solutions at -80°C to maintain stability .

Q. How can L-Dihydroorotic Acid-D³ be quantified in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying deuterated compounds like L-Dihydroorotic Acid-D³. Use deuterated internal standards (e.g., DL-Glutamic Acid-D³ or L-Aspartic Acid-D³) to correct for matrix effects and ionization variability . Calibrate with reference materials validated for isotopic purity (≥98%) and ensure solvent compatibility (e.g., avoid aqueous solutions if stored in DMSO) .

Q. What is the role of L-Dihydroorotic Acid-D³ in pyrimidine metabolism studies?

As a deuterated analog of L-Dihydroorotic Acid, this compound serves as a stable isotope tracer to investigate metabolic flux in the de novo pyrimidine biosynthesis pathway. It enables precise tracking of enzyme activity, such as dihydroorotate dehydrogenase (DHODH), in mitochondrial and cytosolic fractions . Use cell cultures (e.g., HEK293 or yeast models) and isotopologue distribution analysis via LC-MS to map pathway dynamics .

Advanced Research Questions

Q. How can isotopic interference be minimized when using L-Dihydroorotic Acid-D³ in metabolic flux analysis?

Deuterium exchange with endogenous protons can introduce analytical noise. To mitigate this:

  • Optimize extraction protocols to quench enzymatic activity rapidly (e.g., liquid nitrogen snap-freezing).
  • Use high-resolution mass spectrometers (HRMS) with a resolving power >30,000 to distinguish between D³-labeled and natural abundance isotopomers .
  • Pair with ¹³C or ¹⁵N tracers for multi-isotope correlation studies, reducing reliance on deuterium alone .

Q. What methodologies resolve contradictions in DHODH inhibition data when using L-Dihydroorotic Acid-D³?

Discrepancies in DHODH inhibition assays often arise from enzyme source variability (e.g., human vs. bacterial isoforms) or cofactor availability (ubiquinone vs. artificial electron acceptors). Standardize assays by:

  • Using recombinant DHODH isoforms with matched cofactor systems.
  • Validating inhibition via orthogonal methods (e.g., isothermal titration calorimetry for binding affinity and X-ray crystallography for structural insights) .
  • Cross-referencing with knockout cell models to confirm on-target effects .

Q. How can L-Dihydroorotic Acid-D³ improve sensitivity in in vivo pharmacokinetic (PK) studies?

Incorporate deuterated analogs as internal standards to correct for matrix effects and ionization efficiency in biofluids. For example:

  • Administer L-Dihydroorotic Acid-D³ intravenously in rodent models and collect plasma/serum at timed intervals.
  • Use a validated LC-MS/MS method with a lower limit of quantification (LLOQ) ≤1 ng/mL.
  • Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human PK parameters, ensuring compliance with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Methodological Design Considerations

Q. What controls are essential for ensuring reproducibility in deuterium tracing experiments?

  • Negative controls: Use unlabeled L-Dihydroorotic Acid to account for natural isotope abundance.
  • Solvent controls: Include DMSO-only samples to rule out solvent-induced artifacts.
  • Stability controls: Monitor deuterium retention under experimental conditions (e.g., pH, temperature) via NMR or IR spectroscopy .

Q. How can researchers validate the specificity of L-Dihydroorotic Acid-D³ in enzyme inhibition assays?

  • Perform competitive inhibition assays with known DHODH inhibitors (e.g., brequinar or leflunomide).
  • Use CRISPR-Cas9-edited DHODH-knockout cell lines to confirm signal loss in tracer uptake .
  • Cross-validate with siRNA-mediated knockdowns in primary cells .

Data Interpretation and Troubleshooting

Q. How to address low recovery rates of L-Dihydroorotic Acid-D³ in tissue homogenates?

Low recovery often stems from matrix binding or degradation. Optimize by:

  • Adding chelating agents (e.g., EDTA) to inhibit metalloproteases.
  • Using acidified extraction solvents (0.1% formic acid in acetonitrile) to improve solubility .
  • Validating recovery rates with spiked deuterated standards in matched matrices .

Q. What statistical approaches are suitable for analyzing isotopic enrichment data?

  • Apply non-compartmental analysis (NCA) for time-course tracer enrichment.
  • Use Bayesian hierarchical models to account for inter-individual variability in in vivo studies.
  • Pair with pathway-specific software (e.g., Isotopomer Network Compartmental Analysis) for metabolic network modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.